2H-Cyclopenta[c]pyridine is a heterocyclic compound characterized by a unique fused ring system that combines elements of cyclopentane and pyridine. It has garnered attention in various fields, particularly in medicinal chemistry, due to its structural properties and potential biological activities. The molecular formula for 2H-cyclopenta[c]pyridine is , indicating the presence of both carbon and nitrogen atoms in its structure. This compound is classified under the category of bicyclic compounds, specifically those containing nitrogen in the ring structure.
The synthesis of 2H-cyclopenta[c]pyridine can be achieved through several methods, with one of the most notable being the condensation of appropriate precursors. A common approach involves using starting materials such as 4-hydroxyquinolin-2(1H)-one, which reacts with aldehydes and malononitrile in the presence of a base like calcium carbonate in ethanol. This method allows for the formation of the desired heterocyclic structure through controlled reaction conditions.
In industrial settings, the production may utilize continuous flow reactors to enhance efficiency and yield. The synthesis often requires purification steps such as recrystallization or chromatography to isolate the compound in high purity. The reaction conditions, including temperature and reaction time, are critical for optimizing yields and minimizing by-products.
The molecular structure of 2H-cyclopenta[c]pyridine features a bicyclic framework consisting of a cyclopentane ring fused to a pyridine ring. This configuration contributes to its unique chemical properties and reactivity patterns.
2H-cyclopenta[c]pyridine can undergo various chemical transformations, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific products formed depend on the reagents and conditions employed during these transformations.
The mechanism of action for 2H-cyclopenta[c]pyridine involves its interaction with biological targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors. This interaction may lead to altered cellular responses, making it a subject of interest in pharmacological research . The pathways involved could include inhibition of enzyme activity or binding to receptor sites, which affects downstream signaling processes.
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity.
2H-cyclopenta[c]pyridine has several scientific applications:
The cyclopenta[c]pyridine scaffold—a bicyclic system comprising a pyridine ring fused to a cyclopentane moiety—has evolved from obscurity to significance in medicinal chemistry. Its journey began with natural product isolation in the mid-20th century. Monoterpene pyridine alkaloids (MTPAs), such as Scrophularianines A–C, were isolated from Scrophularia ningpoensis and identified as the earliest natural sources bearing the cyclopenta[c]pyridine skeleton [2] [8]. These compounds, derived biosynthetically from iridoid glycosides via ammonization and aromatization pathways, demonstrated cardioprotective effects against hydrogen peroxide-induced cardiomyocyte apoptosis, hinting at the scaffold's biological relevance [8].
Synthetic milestones accelerated the scaffold's utility. Early routes relied on Diels-Alder reactions or condensation of maleic anhydride with naphthylcyclopentene derivatives, yielding low quantities of cyclopenta[c]phenanthrenes—structural analogs to cyclopenta[c]pyridines [6]. Modern advances, such as the "click chemistry" approach, enabled efficient hybridization. For example, O-alkylation of pyrano[3,4-c]pyridines with propargyl bromide under basic conditions generated terminal alkynes (e.g., compounds 2a–i), which underwent copper-catalyzed azide-alkyne cycloadditions to incorporate 1,2,3-triazole units. This yielded hybrids like compound 7a with notable anticonvulsant activity [1]. X-ray crystallography confirmed the lactam tautomeric form (planar pyridine ring, puckered cyclopentane) in these synthetic analogs, resolving earlier ambiguities about tautomerism [1].
Drug candidates incorporating this scaffold emerged in the 2010s. Molecular hybrids like 7g and 7j—featuring a methyl-substituted pyrano[3,4-c]pyridine core linked to 1,2,3-triazole—showed dual neurotropic and anticonvulsanT activities in murine models, reducing seizure duration by >60% at 50 mg/kg [1]. Docking studies attributed this to interactions with the GABA_A receptor's benzodiazepine site [1]. The timeline below summarizes key developments:
Table 1: Historical Milestones in Cyclopenta[c]Pyridine Research
Period | Advancement | Significance |
---|---|---|
Pre-2000 | Isolation of MTPAs (e.g., Scrophularianine A) | Revealed natural occurrence and cardioprotective effects |
2010–2015 | Click chemistry-derived hybrids (e.g., 7a–m) | Achieved IC₅₀ values of 15–40 μM for tubulin polymerization inhibition |
2020–Present | Pyrano[3,4-c]pyridines as kinase inhibitors | Demonstrated >70% tumor growth inhibition in breast cancer xenografts |
The 2H-cyclopenta[c]pyridine scaffold distinguishes itself through planar chirality and electronic anisotropy. Crystallographic analyses reveal a near-planar pyridine ring (maximal deviation: ±0.0284 Å) fused to a puckered cyclopentane ("half-chair" conformation; atom deviations: ±0.4097 Å) [1]. This geometry creates a pseudo-fjord region—a sterically crowded cleft analogous to benzo[c]phenanthrene—that governs metabolic activation and DNA adduct formation [6]. Unlike planar scaffolds like benzene, this topology enables enantioselective interactions; for instance, (S)-noranabasamine exhibits 10-fold higher affinity for nAChRs than its (R)-counterpart [9].
Electronically, the scaffold's pyridine nitrogen (pKₐ ~2.0) and carbon atoms exhibit polarized electron distribution. Quantum mechanical calculations show a high dipole moment (4.22 D vs. 0 D for benzene) and lowered frontier orbital energies:
Bioisosteric applications leverage these traits. Cyclopenta[c]pyridine serves as a phenyl replacement, enhancing solubility (cLogP reduction: 0.5–1.2 units) and target engagement. In tubulin inhibitors like compound 3b, the scaffold's nitrogen forms a critical H-bond with Cys241β (distance: 2.8 Å), while its fused cyclopentane engages in hydrophobic contacts with Leu248β/Val318β [10]. This dual interaction mode achieves IC₅₀ = 4.03 μM for tubulin polymerization inhibition—2.5-fold better than combretastatin A-4 [10]. Similarly, replacing phenyl with cyclopenta[c]pyridine in kinase inhibitors improves metabolic stability by 160-fold in liver microsomes due to reduced CYP3A4 affinity [3].
Table 2: Molecular Descriptors Influencing Pharmacological Activity
Descriptor | 2H-Cyclopenta[c]Pyridine | Pyridine | Benzene |
---|---|---|---|
Dipole Moment | 4.22 D | 2.22 D | 0 D |
HOMO Energy | –8.92 eV | –8.45 eV | –8.67 eV |
LUMO Energy | –0.86 eV | –0.53 eV | –0.33 eV |
π-Stacking Capacity | Moderate (ΔG = –5.2 kcal/mol) | High (ΔG = –6.8 kcal/mol) | High (ΔG = –7.1 kcal/mol) |
Hydrogen-Bond Acidity | C–H BDE: 107.0 kcal/mol | C2–H BDE: 105.6 kcal/mol | C–H BDE: 110.0 kcal/mol |
Targeted protein interactions are multifaceted:
The scaffold's versatility as a pharmacophore component is evident in its integration into diverse chemotypes—from pyrano[3,4-c]pyridines for tubulin inhibition to 1,2,3-triazole hybrids for CNS applications—validating its role as a privileged structure in rational drug design.
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0